molecular formula C16H16N2O4 B5687066 2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide

2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B5687066
M. Wt: 300.31 g/mol
InChI Key: JYLRPHAGEAFOJJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide typically involves the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Acylation: Formation of the acetamide linkage.

    Methoxylation: Introduction of the methoxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Amines: Reduction of the nitro group.

    Hydroxy Derivatives: Substitution reactions on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: In the development of novel materials with specific properties.

    Organic Synthesis: As a building block for more complex molecules.

Mechanism of Action

The mechanism of action for compounds like 2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide often involves interactions with specific molecular targets such as enzymes or receptors. The nitro and methoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-phenylacetamide
  • 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide
  • 2-(4-methoxyphenyl)-N-(2-methylphenyl)acetamide

Uniqueness

2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-14(4-3-5-15(11)18(20)21)17-16(19)10-12-6-8-13(22-2)9-7-12/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLRPHAGEAFOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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